molecular formula C8H8Cl5N3 B14340078 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine CAS No. 104061-54-3

2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine

Cat. No.: B14340078
CAS No.: 104061-54-3
M. Wt: 323.4 g/mol
InChI Key: KCWBPLKGAAIEGN-UHFFFAOYSA-N
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Description

2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 2-chloroethyl groups and one trichloromethyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-chloroethanol and trichloromethyl compounds. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also incorporate purification steps such as distillation or recrystallization to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include:

    Oxidized derivatives: Such as triazine oxides.

    Reduced derivatives: Such as partially dechlorinated triazines.

    Substituted derivatives: Such as triazines with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxicity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms attached to the ring.

    2,4-Bis(2-chloroethyl)-1,3,5-triazine: A triazine compound with two 2-chloroethyl groups but lacking the trichloromethyl group.

    2,4,6-Tris(2-chloroethyl)-1,3,5-triazine: A triazine compound with three 2-chloroethyl groups attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

104061-54-3

Molecular Formula

C8H8Cl5N3

Molecular Weight

323.4 g/mol

IUPAC Name

2,4-bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C8H8Cl5N3/c9-3-1-5-14-6(2-4-10)16-7(15-5)8(11,12)13/h1-4H2

InChI Key

KCWBPLKGAAIEGN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)CCCl

Origin of Product

United States

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